1-(4-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Overview
Description
1-(4-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as BZP-TM, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BZP-TM belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it has been suggested that it may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. 1-(4-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine may also act as an agonist at serotonin receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(4-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. This may contribute to its potential as an antidepressant and anxiolytic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation is the lack of information on its toxicity and potential side effects, which may affect its use in animal studies.
Future Directions
There are several future directions for the study of 1-(4-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and mood disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal and human studies. Additionally, the development of novel derivatives of 1-(4-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine may lead to the discovery of more potent and selective compounds for use in scientific research and drug development.
Scientific Research Applications
1-(4-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been studied for its potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)24-10-8-23(9-11-24)14-15-4-6-17(22)7-5-15/h4-7,12-13H,8-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMRIKDXTXKQPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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